

1H NMR Spectrum Guide: 2-Chloro-3-nitrobenzoyl Chloride

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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzoyl chloride

CAS No.: 34128-16-0

Cat. No.: B2522514

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Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Process Chemists, and QC Analysts[1]

Executive Summary: The Critical Intermediate

2-Chloro-3-nitrobenzoyl chloride (CNBC) is a high-value electrophilic scaffold used frequently in the synthesis of fused heterocycles (e.g., quinazolines, benzodiazepines) for pharmaceutical applications.[1]

Characterizing this compound presents a specific challenge: Hydrolytic Instability. The primary "alternative" observed in a spectrum is not a competing commercial product, but its own hydrolysis precursor, 2-chloro-3-nitrobenzoic acid.[1]

This guide provides a comparative analysis to distinguish the active acid chloride from its inactive acid form and its structural isomers, ensuring the integrity of downstream nucleophilic substitutions.[1]

Structural Elucidation & Predicted Shifts

The aromatic region of CNBC consists of a 1,2,3-trisubstituted benzene ring.[1] This substitution pattern creates a distinct three-spin system (AMX or ABC depending on field strength).[1]

Proton Assignment Logic[1]

- Position 1: Carbonyl Chloride (-COCl) – Strong Electron Withdrawing Group (EWG).[1]
- Position 2: Chlorine (-Cl) – Weakly withdrawing (inductive), donating (resonance).[1]
- Position 3: Nitro (-NO₂) – Strong EWG.[1]
- Protons: Located at C4, C5, and C6.[1]

Proton	Position	Electronic Environment	Multiplicity	Predicted Shift (ppm)
H-4	Ortho to NO	Highly Deshielded	Doublet of Doublets (dd)	8.10 – 8.25
H-6	Ortho to COCl	Highly Deshielded	Doublet of Doublets (dd)	7.90 – 8.05
H-5	Meta to both	Shielded relative to H4/H6	Triplet (pseudo-t)	7.60 – 7.75

Note: H-6 is the diagnostic proton for conversion.[1] The transformation of -COOH to -COCl typically causes a downfield shift of the ortho-proton due to the increased electronegativity of the acyl chloride.[1]

Comparative Analysis: Product vs. Impurity

The most critical comparison for a researcher is monitoring the reaction progress (e.g., Thionyl Chloride reflux).[1]

Spectral Comparison Table (CDCl)

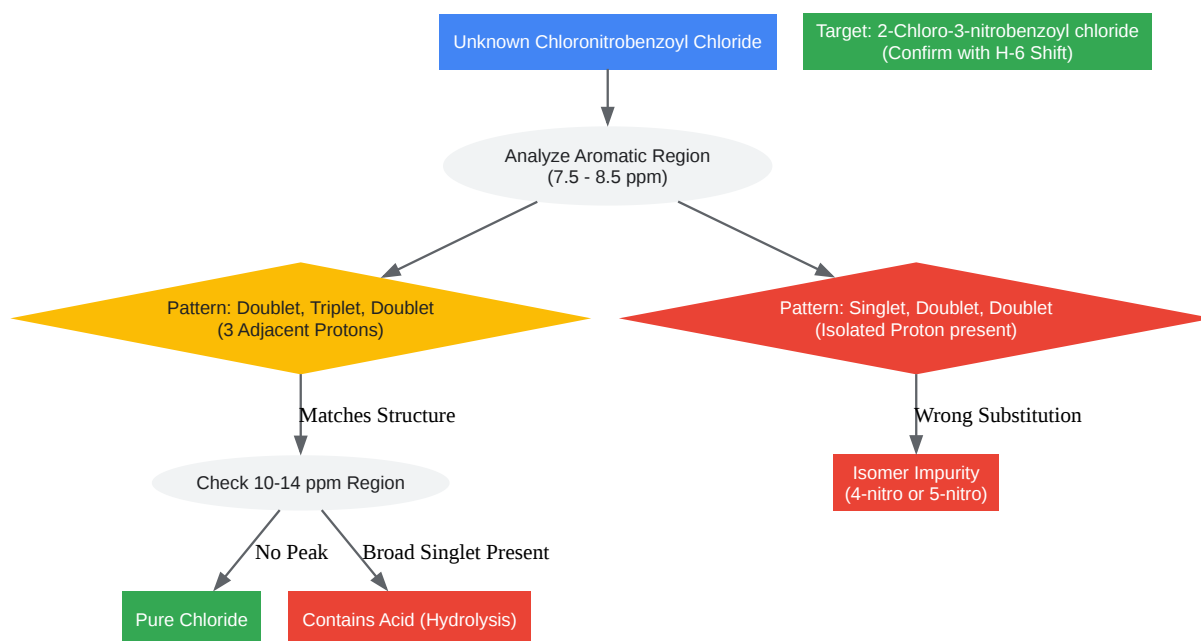
Feature	Target Product: 2-Chloro-3-nitrobenzoyl chloride	Impurity/Precursor: 2-Chloro-3-nitrobenzoic acid	Diagnostic Action
Carboxylic Proton	ABSENT	Present (11.0 – 14.0 ppm)	Broad singlet usually visible in dry CDCl ₃ . ^[1]
H-6 Shift	~7.95 - 8.05 ppm	~7.85 - 7.95 ppm	COCl is more deshielding than COOH. ^[1]
Solubility	High in CDCl ₃	Low/Moderate in CDCl ₃	Acid may require DMSO-d ₆ (see warnings below). ^[1]
Water Peak	Minimal (if anhydrous)	Variable	Acid often H-bonds with residual water. ^[1]

Isomer Differentiation

Distinguishing the 3-nitro isomer from the 4-nitro or 5-nitro isomers is vital for regio-purity.^[1]

- 2-Chloro-3-nitro (Target): Three adjacent protons (H4, H5, H6).^[1] Pattern: d, t, d (Two ortho couplings).^[1]
- 2-Chloro-4-nitro: Protons at H3, H5, H6.^[1] H3 is isolated (singlet-like).^[1] H5/H6 are adjacent.^[1] Pattern: s, d, d.
- 2-Chloro-5-nitro: Protons at H3, H4, H6.^[1] H3/H4 are adjacent.^[1] H6 is isolated.^[1] Pattern: d, d, s.

Visualization: Decision Logic & Workflow^[1] Structural Elucidation Decision Tree



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Caption: Logic flow for confirming structural identity and purity of **2-Chloro-3-nitrobenzoyl chloride**.

Experimental Protocol: The "Anhydrous" Standard

WARNING: Never use DMSO-d6 or Methanol-d4 for characterizing acid chlorides.[1]

- DMSO-d6: Often contains water; can also react with acid chlorides to form Pummerer-type adducts or simply hydrolyze the sample.[1]
- Methanol-d4: Will instantly convert the acid chloride to the methyl ester (Solvolysis).[1]

Sample Preparation Workflow

- Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.
- Solvent: Use CDCl₃ (Chloroform-d) stored over 4Å molecular sieves. The solvent must be 99.8% D and "Anhydrous."^[1]
- Sample Mass: Weigh ~10-15 mg of the solid acid chloride.
- Dissolution: Dissolve in 0.6 mL CDCl₃ in a dry vial before transferring to the tube to minimize moisture exposure.
- Acquisition: Run the spectrum immediately (within 10 minutes).

Synthesis Monitoring (In-Situ)

If synthesizing from the acid using Thionyl Chloride (SOCl₂):

- Take an aliquot of the reaction mixture.
- Evaporate to dryness under high vacuum (to remove SOCl₂ and HCl).
- Re-dissolve in CDCl₃.^[1]
- Success Criteria: Complete disappearance of the broad COOH peak (>11 ppm) and simplification of the aromatic region.^[1]

References

- National Institute of Advanced Industrial Science and Technology (AIST). (2024).^[1] Spectral Database for Organic Compounds (SDBS): 2-Chloro-3-nitrobenzoic acid (No. 3970-35-2).

[1][Link](#)

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